molecular formula C15H14N4 B12951346 4,4'-(1H-Imidazole-1,4-diyl)dianiline CAS No. 141915-52-8

4,4'-(1H-Imidazole-1,4-diyl)dianiline

Cat. No.: B12951346
CAS No.: 141915-52-8
M. Wt: 250.30 g/mol
InChI Key: TVWTZMZUQOKGDD-UHFFFAOYSA-N
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Description

4,4′-(Buta-1,3-diyne-1,4-diyl)dianiline (CAS: 30405-78-8) is a symmetric diamine compound featuring two aniline groups connected via a conjugated butadiyne (–C≡C–C≡C–) linker. This rigid, planar structure enables extended π-conjugation, making it valuable in materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-(1H-Imidazole-1,4-diyl)dianiline can be synthesized through a multi-step process involving the reaction of aniline with benzimidazole derivatives. One common method involves the substitution reaction of aniline with benzimidazole, followed by reduction to obtain the target compound . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of 4,4’-(1H-Imidazole-1,4-diyl)dianiline involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-(1H-Imidazole-1,4-diyl)dianiline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(1H-Imidazole-1,4-diyl)dianiline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(1H-Imidazole-1,4-diyl)dianiline involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Isomers: 3,3′ vs. 4,4′ Substitution

The substitution pattern (para-para vs. meta-meta) critically impacts biological activity and molecular conformation.

Property 4,4′-(Buta-1,3-diyne-1,4-diyl)dianiline 3,3′-(Buta-1,3-diyne-1,4-diyl)dianiline
Conformation Planar (extended conjugation) Noncoplanar (twisted phenyl rings)
HCV Inhibition (EC₅₀) 4.3 μM (compound 1f) 0.8–1.2 pM (compounds 2f, 2q)
Selectivity Lower activity across genotypes High selectivity for HCV GT1b and 4a

Mechanistic Insight: The noncoplanar 3,3′-isomer better aligns with the NS5A protein’s hydrophobic pockets, improving binding affinity .

Linker Variations in COFs

The butadiyne linker’s conjugation length and rigidity significantly influence COF performance in photocatalysis.

COF Structure Linker Hydrogen Evolution Rate (HER)
Tp-BDDA COF 4,4′-(Buta-1,3-diyne-1,4-diyl)dianiline 324 ± 5 mmol h⁻¹ g⁻¹
Tp-EDDA COF 4,4′-(Ethyne-1,2-diyl)dianiline 30 ± 5 mmol h⁻¹ g⁻¹

Key Finding : The diacetylene bridge in BDDA enhances charge carrier mobility and light absorption, boosting HER .

Other Diamine Scaffolds in COFs

Comparison with heterocyclic diamines highlights the role of conjugation and functionality:

Compound Application Performance Notes
4,4′-(1H-Benzo[d]imidazole-4,7-diyl)dianiline Chiral COFs (LZU-72, LZU-76) Robust crystallinity; catalytic activity in asymmetric synthesis
4,4′-Diaminodiphenylmethane Polyimide synthesis High thermal stability but limited π-conjugation

Bioisosteric Replacements in Medicinal Chemistry

Replacing amide caps with imidazole in HCV inhibitors improves metabolic stability and potency:

Cap Modification Core Scaffold EC₅₀ Improvement
Amide Caps Diphenylbutadiyne Baseline
Imidazole Caps 4,4′-(Buta-1,3-diyne-1,4-diyl)dianiline 10–100x lower EC₅₀

Rationale : Imidazole mimics amide hydrogen-bonding while resisting enzymatic degradation .

Biological Activity

Overview

4,4'-(1H-Imidazole-1,4-diyl)dianiline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure features an imidazole ring, which is known for conferring various therapeutic properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step processes such as the reaction of aniline with benzimidazole derivatives. A common method includes a substitution reaction followed by reduction to achieve the target compound. The compound has a molecular formula of C₁₂H₁₂N₄ and a molecular weight of 224.25 g/mol.

Antimicrobial Activity

Research indicates that compounds containing imidazole structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundTarget BacteriaMethod UsedResults
This compoundS. aureusCylinder wells diffusionInhibition observed
2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazoleE. coliDisk diffusionGood antimicrobial potential
2,3-disubstituted-3,4-dihydroimidazo[4,5-b]indoleKlebsiella pneumoniaeKirby-Bauer disc techniqueSignificant inhibition

Anticancer Properties

The anticancer potential of imidazole derivatives is well-documented. Studies have shown that these compounds can inhibit cell proliferation by targeting specific kinases involved in cancer pathways . The mechanism often involves the coordination of the imidazole ring with metal ions or binding to biological macromolecules such as proteins and nucleic acids.

Case Study:
A study evaluated the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in HeLa and MCF-7 cells. The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Metal Ion Coordination: The imidazole ring can coordinate with transition metals, enhancing catalytic activity in biological systems.
  • Protein Binding: The compound may bind to specific proteins involved in signaling pathways, leading to altered cellular responses.
  • Nucleic Acid Interaction: It has been suggested that the compound can interact with nucleic acids, potentially affecting gene expression.

Properties

CAS No.

141915-52-8

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

4-[1-(4-aminophenyl)imidazol-4-yl]aniline

InChI

InChI=1S/C15H14N4/c16-12-3-1-11(2-4-12)15-9-19(10-18-15)14-7-5-13(17)6-8-14/h1-10H,16-17H2

InChI Key

TVWTZMZUQOKGDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN(C=N2)C3=CC=C(C=C3)N)N

Origin of Product

United States

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